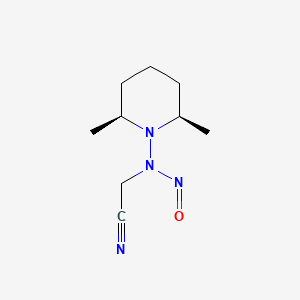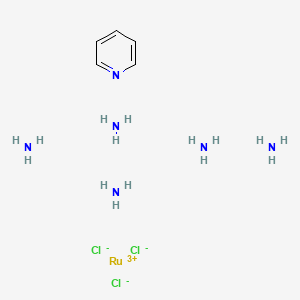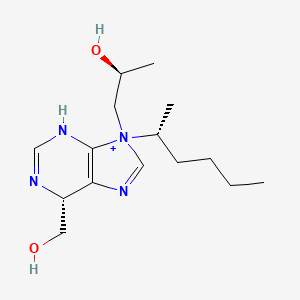
Desmethylclomipramin
Übersicht
Beschreibung
Desmethylclomipramine is a primary active metabolite of clomipramine, a tricyclic antidepressant. It is formed through the N-demethylation of clomipramine in the liver. Desmethylclomipramine is known for its potent inhibition of norepinephrine reuptake, contributing significantly to the therapeutic effects of clomipramine .
Wissenschaftliche Forschungsanwendungen
Desmethylclomipramine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and its role in modulating autophagy.
Medicine: Explored for its potential in treating psychiatric disorders, including depression and obsessive-compulsive disorder.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes .
Wirkmechanismus
Target of Action
Desmethylclomipramine, the primary active metabolite of clomipramine, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, which are key neurotransmitters involved in mood regulation .
Mode of Action
Desmethylclomipramine acts as an inhibitor of norepinephrine reuptake , while clomipramine, its parent compound, is a potent inhibitor of serotonin reuptake . By inhibiting the reuptake of these neurotransmitters, desmethylclomipramine increases their concentration in the synaptic cleft, enhancing their neurotransmission . This results in an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to exert a positive effect on mood .
Biochemical Pathways
Desmethylclomipramine, along with clomipramine, influences several biochemical pathways. They down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use . Additionally, they block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
Desmethylclomipramine is extensively metabolized in the liver, primarily through the action of CYP2C19, 3A4, and 1A2 enzymes . It is 97-99% bound to plasma proteins . The apparent elimination half-life of desmethylclomipramine is about 96 hours , indicating a slow elimination from the body. The time to reach steady-state for desmethylclomipramine is generally around three weeks .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of desmethylclomipramine can lead to an improvement in symptoms of depression and obsessive-compulsive disorder . It can also cause side effects such as sedation, hypotension, and anticholinergic effects (eg, blurred vision, dry mouth, constipation, urinary retention) .
Action Environment
Various pathological or environmental factors can influence the behavior of desmethylclomipramine. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .
Biochemische Analyse
Biochemical Properties
Desmethylclomipramine plays a crucial role in biochemical reactions, primarily by inhibiting the reuptake of norepinephrine and serotonin. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP2C19, CYP3A4, and CYP1A2 . Desmethylclomipramine is 97-99% bound to plasma proteins, which influences its distribution and activity within the body . The interaction with these enzymes and proteins is essential for its pharmacological activity and metabolic processing.
Cellular Effects
Desmethylclomipramine has significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of lung cancer stem cells, decrease their stemness potential, and increase the cytotoxic effect of conventional chemotherapeutic drugs . Additionally, desmethylclomipramine influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the E3 ubiquitin ligase Itch, which plays a role in the survival and proliferation of cancer stem cells . This inhibition leads to increased apoptosis and reduced chemoresistance in cancer cells.
Molecular Mechanism
The molecular mechanism of desmethylclomipramine involves its binding interactions with biomolecules and enzyme inhibition. Desmethylclomipramine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding to the transporters, preventing the reuptake of norepinephrine and serotonin. Additionally, desmethylclomipramine’s inhibition of the E3 ubiquitin ligase Itch contributes to its anti-tumoral effects by promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmethylclomipramine change over time. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its active form . The stability and degradation of desmethylclomipramine are influenced by its binding to plasma proteins and its metabolic processing by cytochrome P450 enzymes. Long-term effects on cellular function have been observed, including sustained inhibition of norepinephrine and serotonin reuptake, leading to prolonged antidepressant effects .
Dosage Effects in Animal Models
The effects of desmethylclomipramine vary with different dosages in animal models. Studies have shown that its effects are dose-dependent, with higher doses leading to increased inhibition of norepinephrine and serotonin reuptake . High doses can also result in toxic or adverse effects, such as weight loss and prolonged upregulation of plasma cytokines . The therapeutic window for desmethylclomipramine is narrow, and careful dosage management is essential to avoid toxicity while achieving the desired pharmacological effects.
Metabolic Pathways
Desmethylclomipramine is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. It undergoes further metabolism to form hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the elimination of desmethylclomipramine from the body and influence its pharmacokinetics and pharmacodynamics. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Desmethylclomipramine is transported and distributed within cells and tissues through its binding to plasma proteins and interaction with transporters. It is widely distributed in body tissues, including the lungs, adrenals, kidneys, heart, and brain . The concentration of desmethylclomipramine in the cerebrospinal fluid is higher than in plasma, indicating its ability to cross the blood-brain barrier . This distribution is crucial for its pharmacological effects, particularly in the central nervous system.
Subcellular Localization
The subcellular localization of desmethylclomipramine influences its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments. The targeting signals and post-translational modifications of desmethylclomipramine direct it to specific organelles, where it exerts its pharmacological effects. The localization to specific subcellular compartments is essential for its role in inhibiting norepinephrine and serotonin reuptake and promoting apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmethylclomipramine is synthesized through the N-demethylation of clomipramine. This process involves the removal of a methyl group from the nitrogen atom of clomipramine. The reaction is typically carried out using demethylating agents such as sodium hydroxide or other strong bases under controlled conditions .
Industrial Production Methods: In industrial settings, the production of desmethylclomipramine involves large-scale N-demethylation of clomipramine using optimized reaction conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethylclomipramine undergoes various chemical reactions, including:
Oxidation: Desmethylclomipramine can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert desmethylclomipramine to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions
Major Products Formed:
Oxidation: Hydroxylated desmethylclomipramine.
Reduction: Reduced forms of desmethylclomipramine.
Substitution: Halogenated derivatives of desmethylclomipramine
Vergleich Mit ähnlichen Verbindungen
Clomipramine: The parent compound, primarily inhibits serotonin reuptake.
Desipramine: Another tricyclic antidepressant, primarily inhibits norepinephrine reuptake.
Nortriptyline: Similar to desipramine, with a focus on norepinephrine reuptake inhibition .
Uniqueness: Desmethylclomipramine is unique due to its dual role in inhibiting norepinephrine reuptake and modulating autophagy. This dual action makes it a compound of interest for both psychiatric and oncological research .
Eigenschaften
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXQGUBUKFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952663 | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-48-0 | |
| Record name | Norclomipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLCLOMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | desmethylclomipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]
A: By inhibiting the reuptake of norepinephrine and dopamine, Desmethylclomipramine effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.
A: Recent research suggests that Desmethylclomipramine might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.
ANone: The molecular formula of Desmethylclomipramine is C18H20ClN and its molecular weight is 293.81 g/mol.
A: Desmethylclomipramine is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]
A: Desmethylclomipramine is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]
A: Desmethylclomipramine and its metabolites are primarily eliminated through urine. []
A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter Desmethylclomipramine plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]
A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.
A: Several studies have investigated the relationship between Desmethylclomipramine plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.
ANone: Desmethylclomipramine has been investigated in various preclinical models, including:
- Reserpine-induced hypothermia: Desmethylclomipramine effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []
- In vitro cell cultures: Studies using lung cancer stem cells demonstrate that Desmethylclomipramine inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []
- Rat models: Studies using rat models have investigated the effects of Desmethylclomipramine on serotonin and catecholamine levels in the brain. []
ANone: Several analytical methods have been employed for the determination of Desmethylclomipramine in biological samples, including:
- Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of Desmethylclomipramine. [, , ]
- High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of Desmethylclomipramine and other clomipramine metabolites in various biological matrices. [, , , , , , , ]
- Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


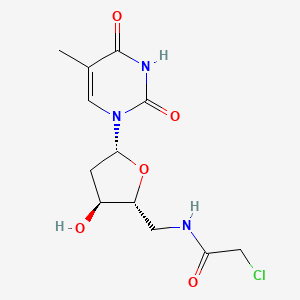
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
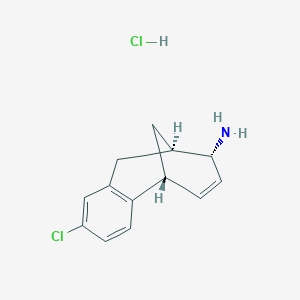
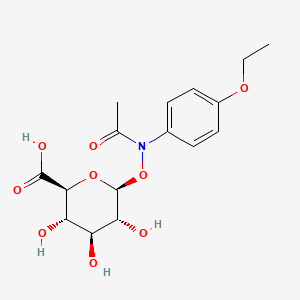

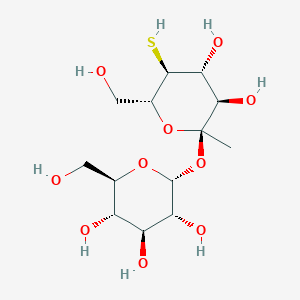
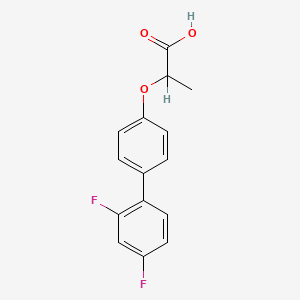
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)

